molecular formula C20H17N5O3 B2924068 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide CAS No. 900008-12-0

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide

Cat. No.: B2924068
CAS No.: 900008-12-0
M. Wt: 375.388
InChI Key: GBAUOAGPQLMUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core structure, a p-tolyl substituent at the N1 position, and a 2-phenoxyacetamide side chain at the C5 position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to ATP-competitive kinase inhibitors, particularly those targeting epidermal growth factor receptor (EGFR) and related signaling pathways .

Properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-14-7-9-15(10-8-14)25-19-17(11-22-25)20(27)24(13-21-19)23-18(26)12-28-16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAUOAGPQLMUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide typically involves multi-step organic synthesis. One common approach starts with the synthesis of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization with the p-tolyl group and the phenoxyacetamide moiety. The reaction conditions often require precise temperature control, use of appropriate solvents, and purification steps such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. The processes would need to be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better reaction control and reproducibility, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

  • Reduction: : The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, which can alter functional groups.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon (for hydrogenation reactions), acidic or basic catalysts (for facilitating certain substitutions).

Major Products

Depending on the type of reaction, the major products formed can vary. For example, oxidation reactions might produce ketones or carboxylic acids, while reduction reactions could yield alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules. Researchers investigate its behavior under different chemical reactions to develop new synthetic methodologies.

Biology

In biology, N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide is explored for its bioactivity. It may exhibit properties such as enzyme inhibition, which can be valuable in studying metabolic pathways or developing biochemical assays.

Medicine

The compound holds potential in medicinal chemistry for drug discovery and development. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic agents against diseases like cancer or inflammatory conditions.

Industry

In industrial applications, this compound could be used as a precursor for synthesizing dyes, agrochemicals, or other functional materials. Its stability and reactivity make it suitable for large-scale production of these products.

Mechanism of Action

The mechanism by which N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide exerts its effects involves molecular interactions with specific targets. These targets can include enzymes, receptors, or other proteins. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting biochemical pathways. It can also interact with receptors on cell surfaces, modulating signal transduction processes.

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Data of Analogs

Compound Name Substituent on Acetamide Molecular Formula Molecular Weight Key Biological Data (IC50, Apoptosis)
Target Compound: this compound Phenoxy C21H19N5O3 389.4 Not reported
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide o-Tolyloxy C21H19N5O3 389.4 Not reported
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide p-Tolyloxy C21H19N5O3 389.4 Not reported
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide 4-Fluorophenyl C20H16FN7O2 405.4 Not reported
Compound 237 (Horchani et al., 2021) Substituted benzylidene Not specified Not specified EGFR IC50: 0.186 µM; MCF IC50: 34.55 µM

Key Observations :

  • Substituent Effects: The position of methyl groups on the phenoxy moiety (e.g., o-tolyloxy vs. However, biological data for these analogs are lacking in the evidence .
  • Fluorine Substitution : The 4-fluorophenyl analog () introduces electronegativity, which could enhance binding affinity to hydrophobic kinase pockets, though activity data are unreported .

Enzymatic Inhibition (EGFR)

Compounds with the pyrazolo[3,4-d]pyrimidine core exhibit EGFR inhibition, as demonstrated in . For example:

  • Compound 237 : EGFR IC50 = 0.186 µM (compared to erlotinib, IC50 = 0.03 µM) .
  • Apoptosis Induction : Flow cytometry revealed that analogs like Compound 235 (apoptosis rate: highest among tested derivatives) induce programmed cell death in cancer cells, independent of EGFR IC50 values, suggesting additional mechanisms of action .

Molecular Docking Insights

Docking studies using PDB ID: 1M17 (EGFR structure) indicate that these compounds occupy the ATP-binding site, with hydrogen bonding to Met769 and hydrophobic interactions with Leu694 and Leu820. The acetamide side chain’s substituents likely modulate these interactions .

Pharmacokinetic and Physicochemical Properties

While physical properties (e.g., solubility, logP) for the target compound are unavailable, analogs in –9 share similar molecular weights (~389–440 g/mol), suggesting moderate bioavailability. Polar substituents (e.g., methoxy groups) could enhance solubility, whereas hydrophobic groups (e.g., tolyl) may improve membrane permeability .

Biological Activity

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O2. The structure features a pyrazolo ring fused with a pyrimidine core and is further substituted with a p-tolyl group and a phenoxyacetamide moiety. This unique combination of functional groups contributes to its distinct chemical properties and potential biological activities.

This compound functions primarily as an enzyme inhibitor. It is believed to interact with specific molecular targets such as kinases, which are crucial in various cellular signaling pathways. By inhibiting kinase activity, the compound can modulate downstream signaling pathways that are often dysregulated in diseases like cancer.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that compounds in the pyrazolo[3,4-d]pyrimidine class can inhibit the proliferation of cancer cell lines. For instance, analogs have demonstrated significant inhibitory effects against various cancer types, suggesting that this compound may have similar properties.
  • Anti-inflammatory Activity : Some derivatives within this class are noted for their anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases.
  • Antiparasitic Properties : There is evidence that certain pyrazolo[3,4-d]pyrimidines exhibit activity against parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness.

Research Findings

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound Name Biological Activity Key Findings
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)AntitumorSignificant inhibition in cancer cell lines observed in vitro.
Analog 1Anti-inflammatoryReduced inflammation markers in preclinical models.
Analog 2AntiparasiticEffective against Trypanosoma brucei in laboratory settings.

Case Studies

Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidines:

  • Antitumor Efficacy : A study published in Journal of Medicinal Chemistry highlighted the antitumor properties of a related pyrazolo compound that inhibited cell growth in breast cancer models by targeting specific kinases involved in cell cycle regulation.
  • Enzyme Inhibition : Research indicated that derivatives of this compound exhibit selective inhibition against cyclooxygenase enzymes (COX), which are implicated in inflammatory processes.
  • Antiparasitic Activity : A recent study demonstrated that specific analogs showed promising results against Trypanosoma brucei, indicating potential for developing new treatments for parasitic infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.